2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole
CAS No.: 125290-72-4
Cat. No.: VC20804903
Molecular Formula: C11H10F3NO
Molecular Weight: 229.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125290-72-4 |
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Molecular Formula | C11H10F3NO |
Molecular Weight | 229.2 g/mol |
IUPAC Name | 4,4-dimethyl-2-(2,4,5-trifluorophenyl)-5H-1,3-oxazole |
Standard InChI | InChI=1S/C11H10F3NO/c1-11(2)5-16-10(15-11)6-3-8(13)9(14)4-7(6)12/h3-4H,5H2,1-2H3 |
Standard InChI Key | QNTYWFRSDUCLRD-UHFFFAOYSA-N |
SMILES | CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C |
Canonical SMILES | CC1(COC(=N1)C2=CC(=C(C=C2F)F)F)C |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Composition
2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole consists of a 4,5-dihydro-4,4-dimethyloxazole ring connected to a 2,4,5-trifluorophenyl group. The structural backbone shares similarities with 2-(3-chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole, though it lacks the chlorine substituent at the 3-position of the phenyl ring . The molecular formula is C11H10F3NO, featuring an oxazole ring with two methyl groups at the 4-position and three fluorine atoms at the 2, 4, and 5 positions of the phenyl ring.
Physical Properties
Based on the analysis of structurally similar compounds, 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole likely exhibits the following physical properties:
Property | Expected Value | Basis for Estimation |
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Physical State | Solid at room temperature | Common for similar oxazole derivatives |
Solubility | Likely soluble in organic solvents (THF, dichloromethane); Poor solubility in water | Based on lipophilic character of fluorinated compounds |
Melting Point | Approximately 70-120°C | Estimated from similar fluorinated heterocycles |
Appearance | White to off-white crystalline solid | Typical for similar fluorinated organic compounds |
Stability | Stable under normal conditions | Expected based on related compounds |
Synthetic Approaches and Methodologies
Comparative Synthesis Methods
The synthesis of structurally similar compounds can provide insights into potential methods for preparing 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole:
Synthesis Method | Conditions | Potential Yield | Reference Compound |
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Cyclodehydration | Phosphorus oxychloride, TEA, 0-25°C | 65-85% | Similar oxazole derivatives |
Microwave-assisted synthesis | Catalytic acid, 100-120°C, 10-30 min | 70-90% | Related heterocyclic compounds |
One-pot synthesis | Lewis acid catalyst, organic solvent, reflux | 60-80% | Fluorinated oxazoles |
Structure-Activity Relationships
Impact of Fluorine Substituents
The presence of three fluorine atoms on the phenyl ring significantly influences the compound's properties:
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Enhanced Lipophilicity: The fluorine substituents increase the compound's lipophilicity, potentially improving membrane permeability in biological systems.
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Metabolic Stability: Fluorinated aromatic rings are often more resistant to metabolic degradation, which could extend the compound's half-life in biological systems.
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Electronic Effects: The electron-withdrawing nature of fluorine atoms alters the electronic distribution across the molecule, potentially affecting its reactivity and binding characteristics with biological targets.
Role of the Oxazole Ring
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Hydrogen Bond Acceptor: The nitrogen atom in the oxazole ring can function as a hydrogen bond acceptor in interactions with biological targets.
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Conformational Rigidity: The oxazole ring provides a degree of structural rigidity, which can be advantageous for specific binding interactions.
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Metabolic Sites: The methyl groups at the 4-position might serve as sites for metabolic modification in biological systems.
Comparative Analysis with Structurally Related Compounds
Comparison with Chlorinated Analog
The related compound 2-(3-chloro-2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole differs from our target compound by the presence of an additional chlorine atom at the 3-position of the phenyl ring . This structural difference has significant implications:
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Molecular Size and Shape: The additional chlorine increases the molecular volume and alters the shape of the molecule, potentially affecting how it interacts with binding sites.
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Electronic Distribution: Chlorine contributes different electronic effects compared to hydrogen, potentially altering the reactivity of the aromatic ring.
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Lipophilicity: The presence of chlorine typically increases lipophilicity, which might enhance membrane permeation properties.
Comparison with Other Fluorinated Heterocycles
The compound (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (MK-0431) shares the 2,4,5-trifluorophenyl moiety with our target compound but incorporates it into a more complex structure with demonstrated biological activity as a DPP-IV inhibitor . This comparison suggests potential biological activities for our target compound, particularly if it can interact with similar binding sites.
Analytical Methods for Characterization
Chromatographic Analysis
For the purification and analysis of 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole, the following chromatographic methods would likely be effective:
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High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns with acetonitrile/water mobile phases for separation and quantification.
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Gas Chromatography (GC): Suitable for purity analysis, particularly when coupled with mass spectrometry for structural confirmation.
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring during synthesis, potentially using silica gel plates with hexane/ethyl acetate solvent systems.
Spectroscopic Methods
Comprehensive characterization would typically involve:
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Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR would provide detailed structural information, with 19F NMR being particularly valuable for confirming the fluorination pattern.
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Mass Spectrometry: Techniques such as electrospray ionization (ESI) or electron impact (EI) would help confirm molecular weight and provide fragmentation patterns for structural verification.
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Infrared Spectroscopy: Useful for identifying functional groups and confirming the oxazole ring structure.
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